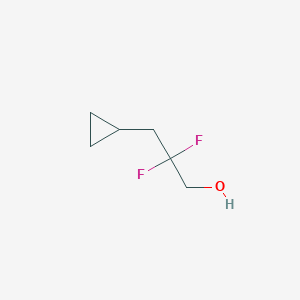
3-cyclopropyl-2,2-difluoropropan-1-ol
Overview
Description
3-cyclopropyl-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents. One common method involves the use of cyclopropylcarbinol as a starting material, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl-containing alcohols with different degrees of fluorination.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols with varying fluorine content.
Substitution: Compounds with azide or thiol groups replacing the fluorine atoms.
Scientific Research Applications
3-cyclopropyl-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: A compound with similar fluorination but different structural features.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks fluorine atoms.
2,2-Difluoroethanol: Similar fluorination pattern but with a simpler structure.
Uniqueness
3-cyclopropyl-2,2-difluoropropan-1-ol is unique due to the combination of a cyclopropyl group and two fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
3-cyclopropyl-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8,4-9)3-5-1-2-5/h5,9H,1-4H2 |
InChI Key |
TUEROEBTAXNABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
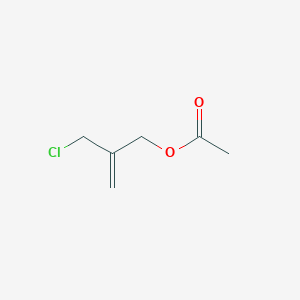


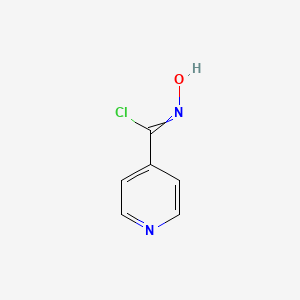
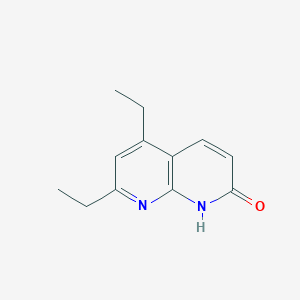

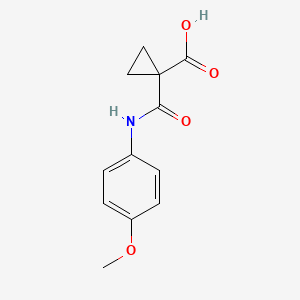

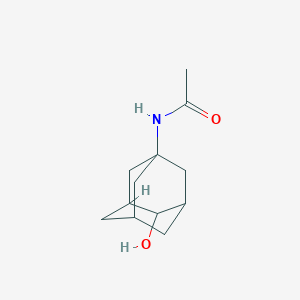

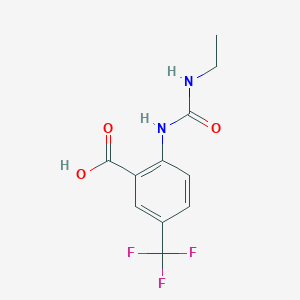

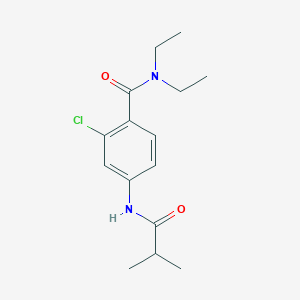
![2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine](/img/structure/B8596270.png)
